2-Fluoro-6-methylnaphthalene
Overview
Description
2-Fluoro-6-methylnaphthalene is an organic compound with the molecular formula C11H9F. It belongs to the family of naphthalene derivatives and is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. This compound is typically a colorless liquid and has a molecular weight of 162.19 g/mol.
Preparation Methods
The synthesis of 2-Fluoro-6-methylnaphthalene can be achieved through various synthetic routes. One common method involves the fluorination of 6-methylnaphthalene using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position .
Industrial production methods may involve more scalable processes, such as catalytic fluorination, which allows for the efficient and cost-effective production of the compound in larger quantities.
Chemical Reactions Analysis
2-Fluoro-6-methylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions include fluorinated naphthoquinones, dihydro derivatives, and various substituted naphthalenes.
Scientific Research Applications
2-Fluoro-6-methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism by which 2-Fluoro-6-methylnaphthalene exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
2-Fluoro-6-methylnaphthalene can be compared with other similar compounds, such as:
1-Methylnaphthalene: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,6-Dimethylnaphthalene: Contains an additional methyl group, which alters its reactivity and applications.
1-Chloromethyl-2-methylnaphthalene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-6-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGPHTUCGWMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369473 | |
Record name | 2-fluoro-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324-42-5 | |
Record name | 2-fluoro-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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